
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxaphosphole derivative with a tetrafluoropropoxy reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
化学反应分析
Types of Reactions
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides .
科学研究应用
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of non-flammable liquid electrolytes for safer batteries.
作用机制
The mechanism of action of 2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share similar fluorinated groups but differ in their core structures.
4-Methyl-5-oxo-2-(2,2,3,3-tetrafluoropropoxy)-4,5-dihydrobenzo[d][1,3,2]dioxaphosphepine-4-carbonitrile 2-oxide: This compound has a similar tetrafluoropropoxy group but differs in its overall molecular framework.
Uniqueness
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide is unique due to its specific combination of a benzodioxaphosphole ring and a tetrafluoropropoxy group. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various scientific and industrial applications .
属性
CAS 编号 |
127054-63-1 |
|---|---|
分子式 |
C9H7F4O4P |
分子量 |
286.12 g/mol |
IUPAC 名称 |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C9H7F4O4P/c10-8(11)9(12,13)5-15-18(14)16-6-3-1-2-4-7(6)17-18/h1-4,8H,5H2 |
InChI 键 |
HDOPGHTUKVMYED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)OP(=O)(O2)OCC(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



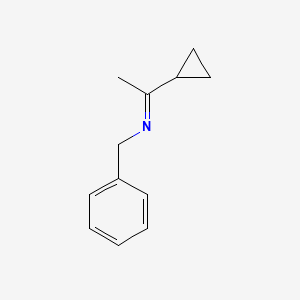
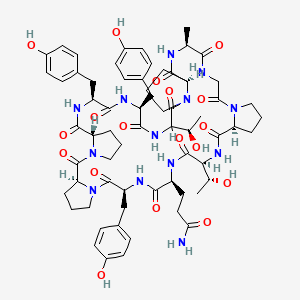
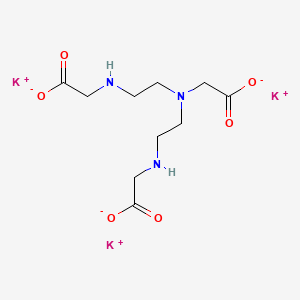
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
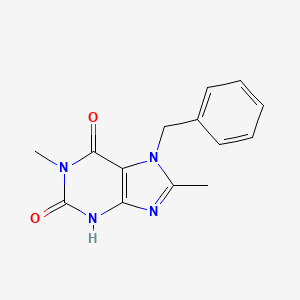
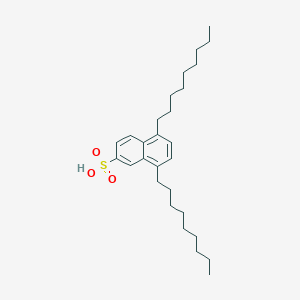
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
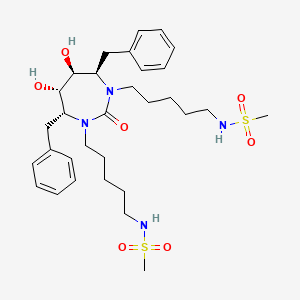
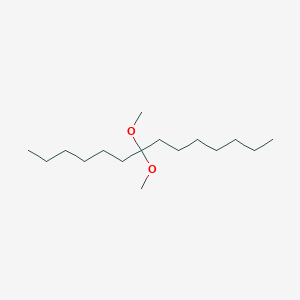

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
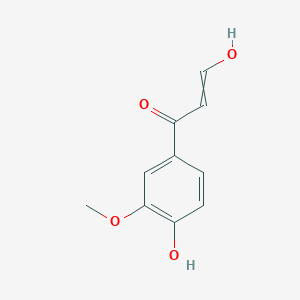
![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
